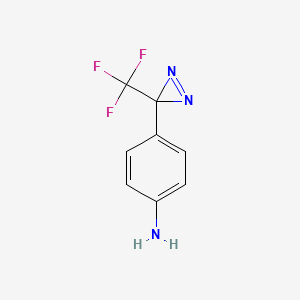
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline
Übersicht
Beschreibung
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethyl group through a diazirine intermediate. The synthesis can be summarized as follows:
Formation of Diazirine Intermediate: The diazirine ring is formed by reacting a suitable precursor with trifluoromethyl iodide under specific conditions.
Coupling with Aniline: The diazirine intermediate is then coupled with aniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions and the development of scalable processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline involves its ability to form covalent bonds with target molecules upon activation by light. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets and pathways. This property is particularly useful in photoaffinity labeling, where the compound can be used to identify and study protein-ligand interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)aniline: Similar in structure but lacks the diazirine ring.
3-(Trifluoromethyl)aniline: Another similar compound with the trifluoromethyl group in a different position.
Trifluoromethyl group-containing drugs: Various FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in medicinal chemistry
Uniqueness
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct chemical properties, making it valuable for specific applications such as photoaffinity labeling and the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYVARJFNZZBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




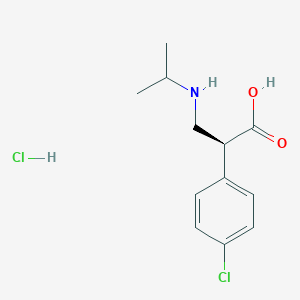

![(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride](/img/structure/B1406768.png)
![4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B1406769.png)

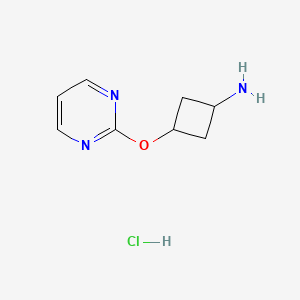
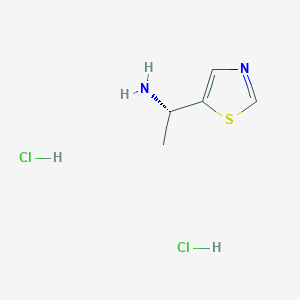

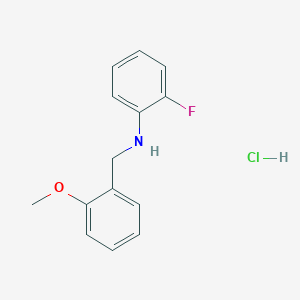
![[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)](/img/structure/B1406780.png)
![3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1406782.png)

